molecular formula C6H11N B1613481 Cyclopent-3-en-1-ylmethanamine CAS No. 4492-42-6

Cyclopent-3-en-1-ylmethanamine

Cat. No.: B1613481
CAS No.: 4492-42-6
M. Wt: 97.16 g/mol
InChI Key: MKLFRAVVYRKTRH-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-ylmethanamine is an organic compound with the molecular formula C₆H₁₁N. It is a derivative of cyclopentene, where a methanamine group is attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-3-en-1-ylmethanamine can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain this compound .

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale chemical synthesis involving the same cycloaddition reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form cyclopent-3-en-1-ylmethanol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclopent-3-en-1-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclopent-3-en-1-ylmethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The cyclopentene ring provides structural rigidity and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.

    Cyclopent-3-en-1-ylmethanamine hydrochloride: The hydrochloride salt form of this compound.

Uniqueness

This compound is unique due to its combination of a cyclopentene ring and a methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclopent-3-en-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h1-2,6H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFRAVVYRKTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633387
Record name 1-(Cyclopent-3-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4492-42-6
Record name 1-(Cyclopent-3-en-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopent-3-en-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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